

Quinine Sulfate Dihydrate (CAS 6119-70-6): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Quinine sulfate dihydrate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinine, a cornerstone in the history of medicine, continues to be a subject of significant scientific interest. This technical guide provides an in-depth overview of **quinine sulfate dihydrate** (CAS 6119-70-6), a common salt form of this natural alkaloid. This document consolidates critical physicochemical data, analytical methodologies, pharmacological actions, pharmacokinetic and toxicological profiles, and manufacturing considerations. Detailed experimental protocols and visual representations of key biological pathways are included to support researchers and drug development professionals in their work with this important compound.

Physicochemical Properties

Quinine sulfate dihydrate is a white crystalline powder, known for its intensely bitter taste. It is the dihydrate salt of quinine, an alkaloid originally isolated from the bark of the Cinchona tree.

[1][2]

Table 1: Physicochemical Properties of **Quinine Sulfate Dihydrate**

Property	Value	References
CAS Number	6119-70-6	[3]
Molecular Formula	$(C_{20}H_{24}N_2O_2)_2 \cdot H_2SO_4 \cdot 2H_2O$	[3]
Molecular Weight	782.94 g/mol	[3][4]
Appearance	White or almost white, crystalline powder or fine, colourless needles.[5][6]	[5][6]
Melting Point	233-235 °C[4][6]	[4][6]
Solubility	Sparingly soluble in water; soluble in alcohol and acidic solutions.[2] Soluble in a mixture of chloroform and absolute alcohol (2:1).[5]	[2][5]
Specific Rotation	-235° to -245° (in 0.1 N HCl)	[7]

Analytical Methodologies

Accurate and precise analytical methods are crucial for the quantification and characterization of **quinine sulfate dihydrate** in both pharmaceutical formulations and biological matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of quinine and its impurities.

Table 2: Representative HPLC Method for Quinine Sulfate Analysis

Parameter	Condition
Column	C18 (e.g., Zorbax C18)
Mobile Phase	Acetonitrile and a buffer solution (e.g., phosphate or trifluoroacetic acid)
Flow Rate	Typically 1.0 - 1.2 mL/min
Detection	UV at approximately 235 nm or 316 nm
Injection Volume	10 - 20 μ L

Experimental Protocol: HPLC Analysis of Quinine Sulfate in Tablets

- **Sample Preparation:** Twenty tablets are accurately weighed and crushed into a fine powder. An amount of powder equivalent to 200 mg of quinine sulfate is transferred to a 100 mL volumetric flask. Approximately 70 mL of the mobile phase is added, and the flask is sonicated for 15 minutes to dissolve the active ingredient. The solution is then diluted to volume with the mobile phase, mixed well, and filtered through a 0.45 μ m membrane filter.
- **Standard Preparation:** A standard solution of known concentration (e.g., 200 μ g/mL) is prepared by dissolving an accurately weighed amount of **quinine sulfate dihydrate** reference standard in the mobile phase.
- **Chromatographic Conditions:** The column is equilibrated with the mobile phase for at least 30 minutes. The prepared sample and standard solutions are then injected into the chromatograph.
- **Quantification:** The peak area of quinine in the sample chromatogram is compared with the peak area of the standard to determine the concentration.

Spectroscopic Methods

Spectroscopic techniques are invaluable for the identification and structural elucidation of **quinine sulfate dihydrate**.

Table 3: Spectroscopic Data for **Quinine Sulfate Dihydrate**

Technique	Key Features
UV-Vis Spectroscopy	In 0.1 N H ₂ SO ₄ , exhibits absorption maxima around 250 nm, 316 nm, and 346 nm.[8] A solution in dilute sulfuric acid shows a characteristic blue fluorescence.[9]
Infrared (IR) Spectroscopy	Shows characteristic peaks for O-H, N-H, C-H, C=C, and C-O functional groups. Significant peaks can be observed around 3400 cm ⁻¹ (O-H stretching), 1620 cm ⁻¹ (C=C stretching of the quinoline ring), and 1240 cm ⁻¹ (C-O stretching of the methoxy group).[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy	¹ H and ¹³ C NMR spectra provide detailed structural information, allowing for the assignment of all protons and carbons in the molecule.[11][12]

Experimental Protocol: UV-Vis Spectrophotometric Analysis

- Solvent: 0.1 N Sulfuric Acid.
- Standard Solution: Prepare a stock solution of **quinine sulfate dihydrate** (e.g., 100 µg/mL) in 0.1 N H₂SO₄. Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-10 µg/mL).
- Sample Solution: Prepare a solution of the sample containing **quinine sulfate dihydrate** in 0.1 N H₂SO₄, ensuring the concentration falls within the range of the calibration curve.
- Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorption (around 346 nm) using a UV-Vis spectrophotometer with 0.1 N H₂SO₄ as the blank.
- Calculation: Determine the concentration of quinine sulfate in the sample solution by interpolating its absorbance value on the calibration curve.

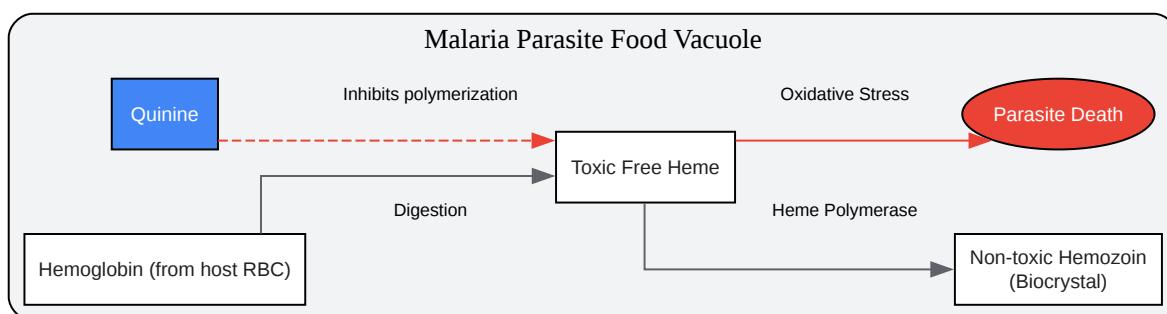
Pharmacology and Mechanism of Action

Quinine's primary therapeutic use is as an antimalarial agent. It also exhibits properties as a muscle relaxant.

Antimalarial Action

Quinine is a blood schizonticide, effective against the erythrocytic stages of Plasmodium species.^[13] Its mechanism of action is primarily centered on the disruption of heme detoxification within the parasite's food vacuole.^{[3][9]}

Signaling Pathway: Antimalarial Action of Quinine



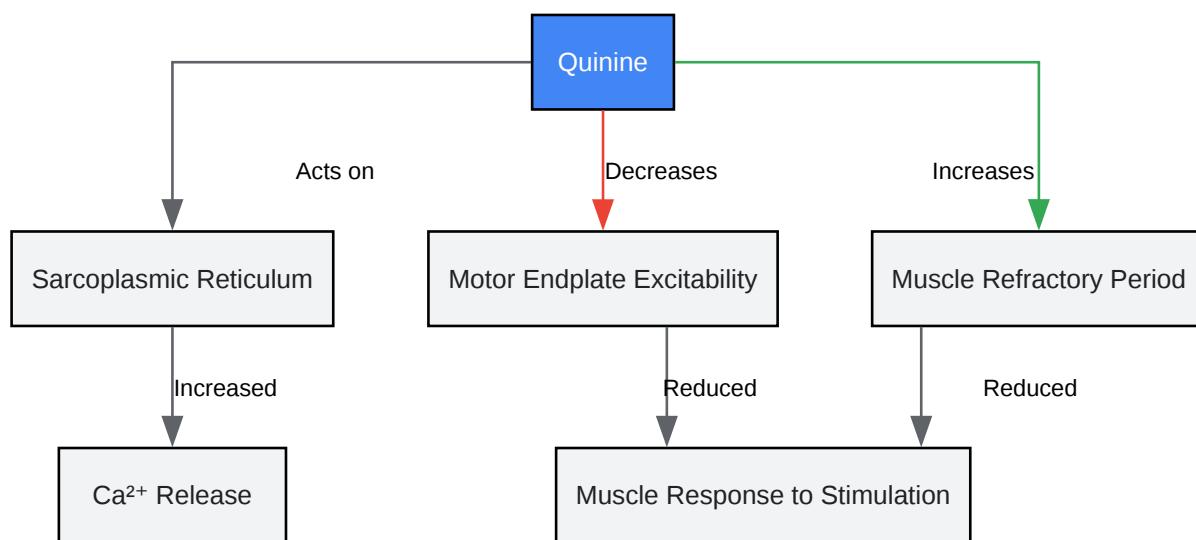
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Caption: Quinine's antimalarial mechanism of action.

Action on Muscle Tissue

Quinine is also used to treat nocturnal leg cramps, although its use for this indication is limited due to potential side effects. Its mechanism in this context is not fully elucidated but is thought to involve a direct effect on the muscle fiber membrane and neuromuscular junction.^[14] Quinine increases the refractory period of the muscle and decreases the excitability of the motor endplate.^[14] It has been shown to affect calcium movement within muscle cells, specifically by releasing Ca^{2+} from the sarcoplasmic reticulum.^{[15][16]}

Workflow: Quinine's Effect on Muscle Contraction



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Caption: Quinine's proposed mechanism on muscle tissue.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of quinine can be influenced by factors such as the severity of malaria infection and the patient's age and physiological state.[\[17\]](#)

Table 4: Summary of Quinine Pharmacokinetic Parameters

Parameter	Healthy Adults	Uncomplicated Malaria	Complicated Malaria	References
Bioavailability (Oral)	~80%	Variable	Variable	[5]
Time to Peak				
Plasma Concentration (Tmax)	1-3 hours	1-3 hours	Variable	[5]
Volume of Distribution (Vd)	1.8 L/kg	Decreased	Markedly Decreased	[5]
Plasma Protein Binding	~70%	Increased	Increased	[5]
Elimination Half-life	11 hours	16 hours	18 hours	[5]
Clearance	0.24 ± 0.14 L/h/kg	0.09 L/h/kg	0.06 ± 0.04 L/h/kg	[17]

Quinine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[\[18\]](#) The major metabolite is 3-hydroxyquinine, which also possesses some antimalarial activity. Less than 20% of a dose is excreted unchanged in the urine.[\[19\]](#)

Toxicology and Safety Profile

Quinine has a narrow therapeutic index, and overdose can lead to a condition known as cinchonism.[\[20\]](#)

Table 5: Toxicological Data for Quinine

Parameter	Value	Species	References
Oral LD ₅₀	1800 mg/kg	Rat	[12]
Intraperitoneal LD ₅₀	115 mg/kg	Mouse	[1][12]
Oral TD _{Lo} (woman)	74 mg/kg	Human	[1][12]
Minimum Toxic Dose (Adult)	3-4 g	Human	[21]
Fatal Dose (Child)	1 g	Human	[21]

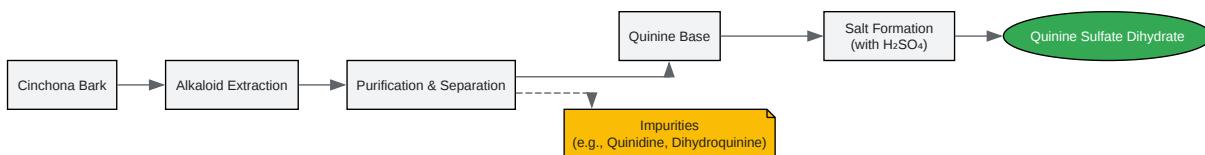
Cinchonism: Symptoms of cinchonism can range from mild to severe and include tinnitus (ringing in the ears), headache, nausea, dizziness, and visual disturbances.[20][22] In severe cases, cardiotoxicity, central nervous system depression, and blindness can occur.[19][22] The mechanism of cinchonism is thought to involve the inactivation of lysosomal enzymes.[22]

Synthesis and Impurities

Quinine is commercially extracted from the bark of the Cinchona tree. The process typically involves treating the bark with an alkali to free the alkaloids, followed by extraction with an organic solvent. The alkaloids are then purified, and quinine is isolated and converted to its sulfate salt.

Common impurities in commercial quinine sulfate include other cinchona alkaloids such as quinidine, cinchonine, and cinchonidine, as well as dihydroquinine.[23][24][25]

Logical Relationship: From Source to Final Product



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Caption: Manufacturing overview of **quinine sulfate dihydrate**.

Conclusion

Quinine sulfate dihydrate remains a compound of significant interest in pharmaceutical research and development. This guide has provided a comprehensive technical overview, encompassing its fundamental properties, analytical methodologies, and complex biological activities. The detailed data, experimental protocols, and pathway visualizations are intended to serve as a valuable resource for scientists and researchers, facilitating further investigation and innovation in the therapeutic application of this historic drug.

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